![molecular formula C20H15N3O4 B3829653 5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829653.png)
5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, potentially through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been found to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and anti-cancer agent, this compound has been investigated for its potential as an anti-inflammatory and anti-oxidant agent. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in lab experiments is its versatility. This compound has a range of potential applications, making it a valuable tool for researchers in a variety of fields. However, one limitation is its relative complexity, which can make synthesis and purification challenging.
Future Directions
There are many potential future directions for research on 5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another potential direction could be the investigation of this compound's potential as a therapeutic agent for a range of diseases beyond cancer. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on cellular processes.
Scientific Research Applications
5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been studied extensively for its potential applications in scientific research. One area of focus has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-23(25)19-11-10-18(26-19)20-22-16(14-8-4-5-9-17(14)27-20)12-15(21-22)13-6-2-1-3-7-13/h1-11,16,20H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWBAZYHVZUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(O5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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